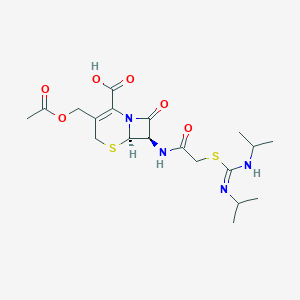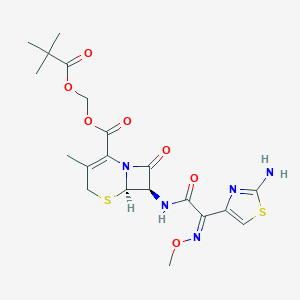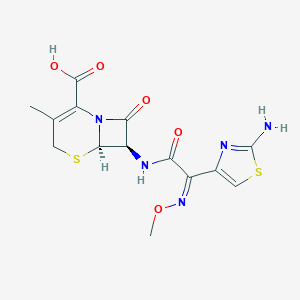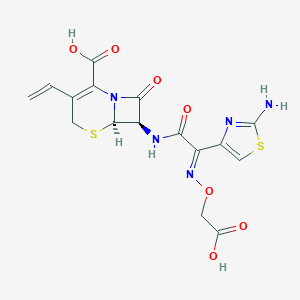
Cefteram
Descripción general
Descripción
Cefteram es un antibiótico cefalosporínico de tercera generación. Es conocido por su amplia actividad antibacteriana y se utiliza para tratar diversas infecciones bacterianas. This compound es particularmente eficaz contra bacterias Gram-positivas y Gram-negativas, lo que lo convierte en una herramienta valiosa en la lucha contra las infecciones bacterianas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de cefteram implica varios pasos:
Reacción del ácido 7-aminocefalosporánico (7-ACA) con metiltetrazol sustituido: Esta reacción produce un compuesto intermedio.
Protección con diazodifenilmetano: Este paso protege el compuesto intermedio.
Formación de amida con ácido tiazolcarboxílico: Este paso forma el enlace amida.
Desprotección con ácido trifluoroacético: Este paso final produce this compound.
Métodos de producción industrial
La producción industrial de this compound pivoxil, un profármaco de this compound, implica el uso de 7-ACA y 5-metiltetrazol como materias primas iniciales y su reacción en ácido sulfúrico .
Análisis De Reacciones Químicas
Cefteram sufre diversas reacciones químicas, entre ellas:
Oxidación y reducción: Estas reacciones implican la ganancia o pérdida de electrones.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes: Reactivos como el ácido sulfúrico y el ácido trifluoroacético se utilizan comúnmente en la síntesis y reacciones de this compound.
Productos principales: El producto principal formado a partir de estas reacciones es el propio this compound.
Aplicaciones Científicas De Investigación
Cefteram tiene varias aplicaciones de investigación científica:
Química: Utilizado en el estudio de los antibióticos cefalosporínicos y su síntesis.
Biología: Utilizado para estudiar la resistencia bacteriana y la eficacia de los antibióticos.
Industria: Utilizado en la producción de antibióticos y productos farmacéuticos relacionados.
Mecanismo De Acción
Cefteram funciona inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) en la membrana celular bacteriana, que están involucradas en la síntesis de la pared celular y la división celular. Esta inhibición conduce al debilitamiento de la pared celular y, finalmente, a la muerte de la célula bacteriana .
Comparación Con Compuestos Similares
Cefteram es similar a otras cefalosporinas de tercera generación, como la ceftriaxona y la cefotiam. This compound es único en su actividad de amplio espectro y su eficacia contra bacterias Gram-positivas y Gram-negativas . Compuestos similares incluyen:
Las propiedades únicas de this compound lo convierten en un antibiótico valioso en el tratamiento de diversas infecciones bacterianas.
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9-/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPUSVIQHBDITA-RKYNPMAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82547-58-8 | |
| Record name | Cefteram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82547-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefteram [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFTERAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74CQ4Q3N63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefteram exert its antibacterial activity?
A: this compound, the active metabolite of this compound pivoxil, is a beta-lactam antibiotic. Like other beta-lactams, it targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [] By binding to these PBPs, this compound disrupts the cross-linking of peptidoglycans, leading to bacterial cell death.
Q2: What is the chemical structure of this compound?
A: this compound is a cephalosporin antibiotic with a 7-aminothiazolyl group. Its chemical structure includes a beta-lactam ring attached to a dihydrothiazine ring. A key structural feature is the 3-(1,2,3-triazol-1-yl)methyl group at position 3 of the cephem nucleus. []
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C18H17N9O5S2, and its molecular weight is 487.5 g/mol. []
Q4: Are there any specific structural features of this compound that contribute to its stability against beta-lactamases?
A: Yes, the presence of the 7-aminothiazolyl group and the 3-(1,2,3-triazol-1-yl)methyl substituent in this compound's structure contribute to its enhanced stability against hydrolysis by various beta-lactamases. [, ]
Q5: What is this compound pivoxil, and how is it related to this compound?
A: this compound pivoxil is a prodrug of this compound. It is an ester that is hydrolyzed in the body to release the active this compound. [, , ] This prodrug strategy is employed to improve the oral bioavailability of this compound.
Q6: How is this compound pivoxil absorbed and metabolized in the body?
A: Following oral administration, this compound pivoxil is absorbed from the gastrointestinal tract and rapidly hydrolyzed to this compound by esterases in the intestinal wall and other tissues. [, ] Food intake can influence the bioavailability of this compound pivoxil. [, ]
Q7: How is this compound excreted?
A: this compound is primarily excreted unchanged in the urine. [, ] The urinary recovery rate of this compound can be influenced by factors such as food intake and co-administration of certain drugs. [, , ]
Q8: Are there known mechanisms of bacterial resistance to this compound?
A: While this compound shows good stability against many beta-lactamases, resistance can still develop. Mechanisms of resistance may include modification of target PBPs, reduced permeability of bacterial cell walls, and efflux pumps that remove the antibiotic from the bacterial cell. [, , ]
Q9: Is there cross-resistance between this compound and other beta-lactam antibiotics?
A: Cross-resistance between this compound and other beta-lactams is possible, particularly if the resistance mechanism involves modification of common target PBPs or efflux pumps that can transport multiple beta-lactam antibiotics. [, ]
Q10: Has the efficacy of this compound been evaluated in clinical trials?
A: Yes, clinical trials have been conducted to assess the efficacy and safety of this compound in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , , , ] Results from these trials indicate that this compound is generally effective and well-tolerated for these indications.
Q11: What analytical methods are commonly used to determine this compound concentrations in biological fluids?
A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in biological matrices such as plasma and serum. [, , , ] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this compound analysis. []
Q12: How is the quality of this compound pivoxil drug products ensured?
A: Quality control measures for this compound pivoxil tablets and other formulations typically involve assessing parameters such as content uniformity, dissolution rate, and the presence of related substances or impurities. [, , ] HPLC plays a crucial role in these quality control assessments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)






